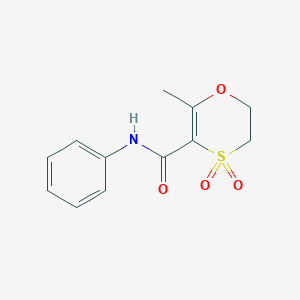

Oxycarboxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,400 mg/L at 25 °C

83.7 g/L in acetone, 8.8 g/L in hexane

38 [ug/mL]

Synonyms

Canonical SMILES

Fungicidal Properties and Mode of Action:

- Oxycarboxin is a well-established fungicide that effectively controls various fungal diseases in plants, particularly those caused by Ascomycota fungi [].

- Research has shown it disrupts fungal cell division by inhibiting nucleic acid synthesis [].

- Understanding its mode of action helps scientists develop strategies to combat fungicide resistance in fungal populations [].

Exploration of Antibacterial Activity:

- Recent studies have investigated the potential antibacterial properties of oxycarboxin.

- Some research suggests it exhibits activity against certain bacterial strains, including those resistant to conventional antibiotics [].

- However, further research is needed to determine its efficacy and safety for potential use as an antibacterial agent.

Role in Plant-Microbe Interactions:

- Scientific research explores how oxycarboxin might influence plant-microbe interactions beyond its direct fungicidal effect.

- Studies suggest it can alter the composition of the plant microbiome, potentially impacting plant growth and defense mechanisms against pathogens [].

- Understanding these interactions is crucial for developing sustainable agricultural practices.

Environmental Fate and Degradation:

- Research on oxycarboxin's environmental fate and degradation is essential for ensuring its safe use in agriculture.

- Studies examine its breakdown in soil and water, potential for leaching, and impact on non-target organisms [].

- This information helps develop regulations and best practices for oxycarboxin application to minimize environmental risks.

Development of Novel Fungicides:

Oxycarboxin is an organic compound primarily utilized as a fungicide in agricultural practices. It was first introduced to the market in 1969 by Uniroyal under the brand name Plantvax. The chemical structure of oxycarboxin includes a heterocyclic acid combined with aniline, classifying it as an anilide. Its primary function is to inhibit succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle, thus disrupting energy production in target fungi .

Oxycarboxin functions as a systemic fungicide, meaning it is absorbed by the plant and translocated throughout its tissues. Within the fungal cells, it targets the enzyme succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial electron transport chain. By inhibiting SDHI, oxycarboxine disrupts the fungus's ability to produce energy, ultimately leading to cell death [].

In environmental contexts, oxycarboxin can undergo photolytic degradation when exposed to sunlight, particularly in the presence of organic and inorganic soil components. This degradation process can affect its efficacy and persistence in agricultural settings .

Oxycarboxin exhibits significant biological activity as a fungicide. It operates primarily by inhibiting succinate dehydrogenase, which is crucial for the tricarboxylic acid cycle and electron transport chain in fungi. By blocking this enzyme, oxycarboxin effectively disrupts cellular respiration and energy production, leading to fungal cell death. It is particularly effective against various rust diseases affecting crops such as soybeans .

The synthesis of oxycarboxin involves multiple steps:

- Formation of Oxathiin: Ethyl 2-chloroacetoacetate reacts with 2-mercaptoethanol in the presence of a base to form a heterocyclic compound.

- Cyclization: The intermediate undergoes cyclization followed by water removal under acidic conditions.

- Amidation: The resultant compound is then converted into an amide by reacting with aniline.

- Oxidation: Finally, treatment with hydrogen peroxide in acetic acid completes the synthesis of oxycarboxin .

Oxycarboxin is primarily used as a fungicide for controlling various fungal diseases in crops, particularly rust diseases on soybeans and other agricultural plants. It is applied at rates ranging from 200 to 400 grams per hectare. Additionally, it has applications in ornamental horticulture and turf management due to its systemic properties and curative action against fungal infections .

Research into the interactions of oxycarboxin with other compounds has indicated its potential effects on non-target organisms and environmental components. Studies have shown that oxycarboxin can transform into other metabolites in soil environments, which may have implications for ecological safety and pesticide management strategies . Further investigation into its interactions with soil components suggests that it may bind to organic matter, influencing its bioavailability and degradation rates .

Oxycarboxin shares structural and functional similarities with several other fungicides. Here are some comparable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carboxin | Anilide | Inhibits succinate dehydrogenase | Precursor to oxycarboxin |

| Tebuconazole | Triazole | Inhibits sterol biosynthesis | Broad-spectrum fungicide |

| Azoxystrobin | Strobilurin | Inhibits mitochondrial respiration | Systemic action across various crops |

| Propiconazole | Triazole | Inhibits sterol biosynthesis | Effective against a wide range of fungi |

Uniqueness of Oxycarboxin: Oxycarboxin's unique mechanism as a succinate dehydrogenase inhibitor distinguishes it from many other fungicides that target different pathways such as sterol biosynthesis or mitochondrial respiration. This specificity can make oxycarboxin particularly effective against certain fungal pathogens that have developed resistance to other classes of fungicides .

Color/Form

White solid

XLogP3

Flash Point

Density

LogP

log Kow = 0.772

Melting Point

119.5 to 121.5 °C

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

/Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone.

Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates.

Vapor Pressure

4.2X10-8 mm Hg

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

BY OXIDATION OF VITAVAX WITH HYDROGEN PEROXIDE.

General Manufacturing Information

INTRODUCED IN 1966 BY UNIROYAL AS AN EXPERIMENTAL SYSTEMIC SEED TREATMENT FUNGICIDE. FIRST DESCRIBED BY B VON SCHMELING & M KULKA, SCI 152: 659 (1966); ... US PATENTS 3,399,214 & 3,402,241. ... INCOMPATIBILITIES: COMPATIBLE WITH ALL BUT HIGHLY ACIDIC OR BASIC PESTICIDES. EFFECTIVE SYSTEMIC FUNGICIDE THAT CONTROLS BY SEED, SOIL, OR FOLIAR TREATMENT THE RUSTS OF SMALL GRAINS, VEGETABLES & ORNAMENTALS. SUGGESTED RATES 1.5 TO 4.0 LB PER ACRE FOR FOLIAR AND SOIL TREATMENTS.

Analytic Laboratory Methods

GLC METHOD USING NITROGEN SELECTIVE DETECTOR IS DESCRIBED FOR DETERMINATION OF OXYCARBOXIN RESIDUES IN GRAINS.

NINETY FIVE PESTICIDAL & RELATED COMPOUNDS, INCL OXYCARBOXIN, WERE CLASSIFIED BASED ON RF VALUES ON TLC.

PHENYLAMIDE PESTICIDES INCLUDING OXYCARBOXIN WERE DETERMINED IN NATURAL WATER BY ACID HYDROLYSIS, FOLLOWED BY DIAZOTIZATION OF THE RESULTING ANILINES, & COUPLING WITH ALPHA-NAPHTHOL TO YIELD AZO DYES. COLORIMETRY WAS CARRIED OUT. SENSITIVITY WAS 0.02 MG/L.

Product analysis by hplc or by i.r. spectrometry ... Residue analysis by hydrolysis and determination of the aniline so formed by glc

Storage Conditions

Stability Shelf Life

Stable, except under highly acidic or highly alkaline conditions